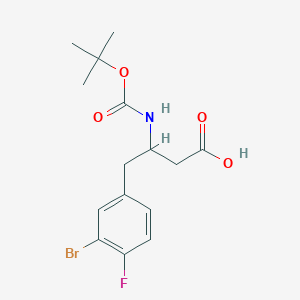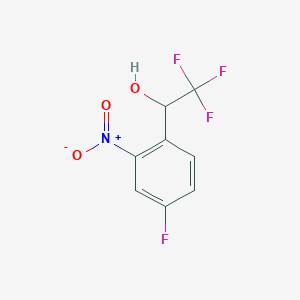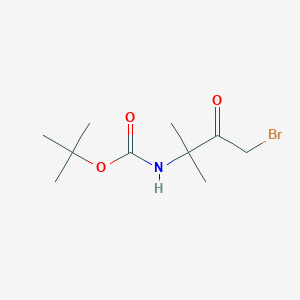
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone is an organic compound that features a bromine atom, a Boc-protected amino group, and a ketone functional group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(Boc-amino)-3-methyl-2-butanone can be synthesized through a multi-step process. One common method involves the bromination of 3-(Boc-amino)-3-methyl-2-butanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(Boc-amino)-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: New compounds with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified to enhance biological activity.
Biological Studies: May be used in studies involving enzyme inhibition or protein modification.
Industrial Applications: Could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(Boc-amino)-3-methyl-2-butanone depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways: The molecular targets and pathways involved would vary based on the specific application. In medicinal chemistry, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
1-Bromo-3-(Boc-amino)-3-methyl-2-butanone can be compared with other similar compounds, such as:
3-(Boc-amino)-3-methyl-2-butanone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-amino-3-methyl-2-butanone: Lacks the Boc protection, making the amino group more reactive.
1-Bromo-3-(Boc-amino)-2-butanone: Has a different position of the methyl group, affecting its reactivity and steric properties.
Uniqueness: The presence of both the bromine atom and the Boc-protected amino group in this compound makes it a versatile intermediate for various synthetic applications. Its unique structure allows for selective reactions that can be tailored for specific purposes in research and industry.
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-9(2,3)15-8(14)12-10(4,5)7(13)6-11/h6H2,1-5H3,(H,12,14) |
InChI Key |
OXZNBSNGMMHCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


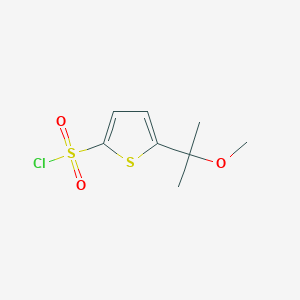
![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
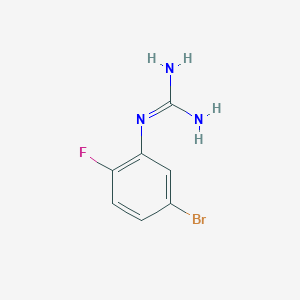
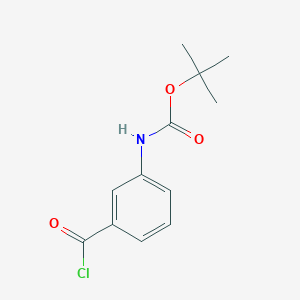
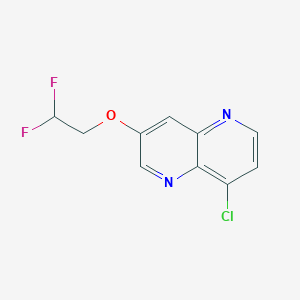
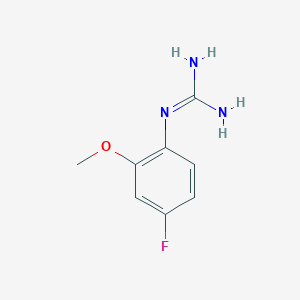

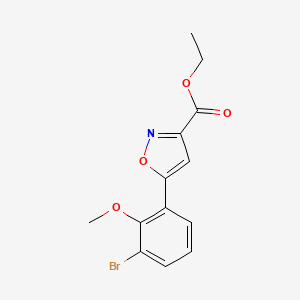
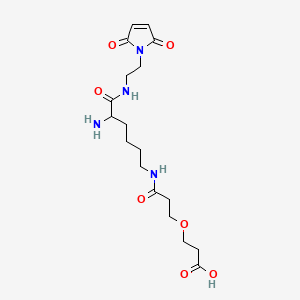
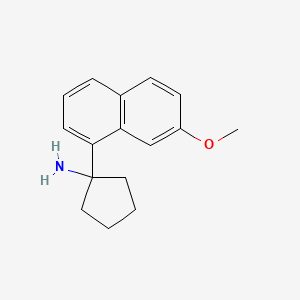
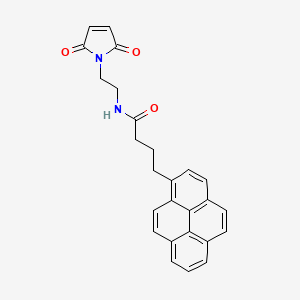
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)
